molecular formula C15H17N3O B2394733 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide CAS No. 2094548-04-4

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2394733
CAS No.: 2094548-04-4
M. Wt: 255.321
InChI Key: WDXHLBWVZURVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. Compounds containing the imidazole ring are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Benzylation: The imidazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated imidazole with N-methylprop-2-enamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-benzylimidazol-2-yl)methyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-15(19)17(2)12-14-16-9-10-18(14)11-13-7-5-4-6-8-13/h3-10H,1,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXHLBWVZURVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.